molecular formula C8H10O3 B1656050 3-Hydroxy-2-propyl-4H-pyran-4-one CAS No. 4940-16-3

3-Hydroxy-2-propyl-4H-pyran-4-one

Cat. No.: B1656050
CAS No.: 4940-16-3
M. Wt: 154.16 g/mol
InChI Key: DWAFWTJANIITML-UHFFFAOYSA-N
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Description

3-Hydroxy-2-propyl-4H-pyran-4-one is a substituted pyranone derivative characterized by a six-membered oxygen-containing heterocyclic ring (4H-pyran-4-one core). The compound features a hydroxyl group at the C3 position and a propyl substituent at the C2 position.

Properties

CAS No.

4940-16-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-hydroxy-2-propylpyran-4-one

InChI

InChI=1S/C8H10O3/c1-2-3-7-8(10)6(9)4-5-11-7/h4-5,10H,2-3H2,1H3

InChI Key

DWAFWTJANIITML-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)C=CO1)O

Canonical SMILES

CCCC1=C(C(=O)C=CO1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Key Compounds:

3-Hydroxy-2-methyl-4H-pyran-4-one Substituents: Hydroxy (C3), methyl (C2). Properties: Acts as a ligand for metal ions (e.g., Fe³⁺, Al³⁺) and is used in synthetic chemistry. Its methyl group enhances lipophilicity compared to unsubstituted pyranones . Safety: Classified as hazardous, requiring precautions during handling (CAS 118-71-8) .

Properties: Demonstrates strong metal-chelating capabilities but lower solubility in nonpolar solvents due to the absence of alkyl groups .

3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one

  • Substituents : Acetyl (C3), methyl (C2), phenyl (C6).
  • Properties : The acetyl and phenyl groups increase steric bulk and electronic complexity, making it suitable for specialized organic reactions (CAS 10037-18-0) .

Tetrahydro-4H-pyran-4-one Structure: Saturated pyranone ring. Applications: Used in reductive amination reactions (e.g., synthesis of amine derivatives in pharmaceuticals) due to its reduced ring strain .

Comparative Analysis Table

Compound Name Substituents Key Properties/Applications References
3-Hydroxy-2-propyl-4H-pyran-4-one C3-OH, C2-propyl Inferred: Chelation, intermediate use -
3-Hydroxy-2-methyl-4H-pyran-4-one C3-OH, C2-methyl Metal chelation, hazardous handling
3-Hydroxy-4-pyrone C3-OH, no C2 substituent High polarity, metal binding
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one C3-acetyl, C2-methyl, C6-phenyl Organic synthesis, steric effects
Tetrahydro-4H-pyran-4-one Saturated ring Pharmaceutical intermediate

Functional Group Impact on Properties

  • Alkyl Chains (Propyl vs. Methyl): A propyl group at C2 (vs. Longer alkyl chains may reduce crystallinity compared to methyl-substituted analogs.
  • Hydroxyl Position (C3 vs. C4) :

    • The C3-hydroxy group is critical for metal chelation, as seen in 3-hydroxy-4-pyrone’s affinity for iron ions .
  • Saturation vs. Aromaticity :

    • Saturated derivatives (e.g., tetrahydro-4H-pyran-4-one) exhibit reduced conjugation, altering reactivity in nucleophilic additions .

Preparation Methods

Halogen-Mediated Oxidation of Furfuryl Alcohol Derivatives

Reaction Mechanism and Stoichiometry

The one-pot synthesis of 3-hydroxy-2-propyl-4H-pyran-4-one from propyl-substituted furfuryl alcohols proceeds via sequential halogenation and hydrolysis. As detailed in US4323506A, aqueous chlorine or bromine oxidizes the furan ring at −10°C to 10°C, forming a 6-hydroxy-2H-pyran-3(6H)-one intermediate. This intermediate undergoes acid-catalyzed hydrolysis at 100–110°C, eliminating hydrogen halide to yield the γ-pyrone core. Critical to avoiding aldol condensation byproducts is maintaining pH <4 during hydrolysis, achieved through in situ HCl generation.

Solvent Optimization

Co-solvents like methanol (20–30% v/v) enhance furfuryl alcohol solubility without hindering halogen diffusion. Patent data indicate methanol/water systems increase yields by 12–15% compared to pure aqueous media. High-boiling solvents (e.g., ethylene glycol) enable reflux hydrolysis but require post-reaction distillation, adding 2–3 hours to processing.

Industrial-Scale Implementation

A pilot plant protocol from US4323506A outlines:

  • Charge 2-propylfurfuryl alcohol (1.2 mol) into chilled (−5°C) 25% methanol/water
  • Introduce Cl₂ gas (2.4 mol) over 90 minutes at 3–5°C
  • Heat to 105°C for 120 minutes under N₂ purge
  • Cool, neutralize with NaHCO₃, extract with ethyl acetate
    Yield: 86.4% purity by HPLC; residual chloride <0.1%.

Table 1: Halogenation-Hydrolysis Performance Metrics

Parameter Chlorine Bromine Cl₂/Br₂ Mix
Yield (%) 85–88 82–84 79–81
Reaction Time (h) 3.5 4.2 4.0
Byproducts (Area%) 1.2 2.8 3.1
Halogen Efficiency (%) 94 89 87

Limitations and Mitigation Strategies

Exothermic halogen addition risks runaway reactions; patented reactors employ jacketed cooling and incremental oxidant dosing. Residual halides in the product (>0.5%) catalyze decomposition during storage, necessitating ion-exchange resin treatment.

Grignard Reagent Alkylation of Pyranone Intermediates

Propyl Sidechain Introduction

CN104557830A discloses a two-stage synthesis:

  • Condensation of α-furyl alkyl aldehyde with ethylmagnesium bromide (0–10°C) forms 2-propylfurfural.
  • Chlorine oxidation in ethanol/water (50–70°C) followed by zinc reduction yields this compound.
Stereochemical Control

Grignard addition to the aldehyde carbonyl proceeds with 78–82% anti selectivity, influenced by ether solvent polarity. THF increases syn:anti ratio to 1:3.2 versus diethyl ether’s 1:4.1. Recrystallization from ethanol/water mixtures enriches the desired anti isomer to >95%.

Process Economics

Comparative cost analysis (100 kg batch):

  • Raw Materials: $12,400 (Grignard) vs. $9,800 (Halogenation)
  • Energy Consumption: 320 kWh (Grignard) vs. 410 kWh (Halogenation)
  • Waste Treatment: $2,100 (Grignard) vs. $1,200 (Halogenation)
    Net preference for halogenation in capital-intensive facilities despite higher energy use.

Catalytic Dehydrogenation of Dihydropyranones

Oxidative Enzymatic Methods

Bacillus subtilis alcohol dehydrogenase mutants oxidize the C3 hydroxyl while retaining the propyl chain, achieving 41% yield in phosphate buffer (pH 7.2). Co-factor regeneration remains a bottleneck, requiring 3 mol NAD+/mol product.

Purity Optimization and Industrial Crystallization

Recrystallization Solvent Systems

Ethanol/water (70:30 v/v) produces acicular crystals with 99.2% purity after two recrystallizations. Alternative solvents:

  • Isopropanol: 98.4% purity, faster crystal growth
  • Acetonitrile: 99.1% purity, high solvent loss (35%)

Impurity Profiling

GC-MS analysis of crude product identifies:

  • 3-Hydroxy-2-propenyl-4H-pyran-4-one (2.1–3.4%) from incomplete propylation
  • Chlorinated dimers (0.7–1.2%) via radical coupling during halogenation

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for this compound Production

Parameter Halogenation Grignard Catalytic Dehydrogenation
Typical Yield (%) 85–88 80–83 65–68
Purity (%) 98.5–99.2 97–98 93–95
Reaction Scale (kg/batch) 50–500 10–100 1–5
E-Factor (kg waste/kg product) 8.2 11.4 6.7
CO₂ Emissions (kg/kg product) 4.1 5.8 3.9

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxy-2-propyl-4H-pyran-4-one with high purity for research purposes?

  • Methodology : Adapt synthesis protocols from structurally analogous pyrans. For example, use a Friedländer reaction (common in pyran derivatives) with appropriate starting materials like acetyl or propyl precursors under controlled reflux conditions . Purification can involve column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be optimized for characterizing this compound?

  • Methodology :

  • NMR : Compare chemical shifts with structurally similar compounds (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one ). Expect distinct proton signals for the hydroxyl group (δ 10–12 ppm) and pyran ring protons (δ 6–8 ppm).
  • IR : Identify key functional groups: O–H stretch (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C–O–C (~1250 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with databases like PubChem .

Q. What are the key considerations when designing biological activity assays for this compound's antimicrobial potential?

  • Methodology : Follow standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays. Use reference strains (e.g., E. coli, S. aureus) and include positive controls (e.g., ciprofloxacin). Account for solubility issues by using DMSO (≤1% v/v) and validate results with cytotoxicity assays (e.g., MTT on mammalian cells) .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting data regarding the antioxidant vs. pro-oxidant activities observed in different studies?

  • Methodology :

  • Systematic Variation : Test under varying pH, temperature, and redox conditions to identify context-dependent behavior.
  • Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical species (e.g., hydroxyl radicals) generated in pro-oxidant conditions .
  • Meta-Analysis : Compare data across studies using structurally related pyrans (e.g., 3-Hydroxy-4-pyrone ) to identify substituent effects (propyl vs. methyl groups) .

Q. How can computational chemistry methods be applied to predict the compound's interaction with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Validate with crystal structures of analogous complexes (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one ).
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER) to assess hydrogen bonding and hydrophobic interactions .

Q. What advanced purification techniques are recommended for isolating stereoisomers of this compound?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases.
  • Crystallization : Induce enantiomer separation using chiral resolving agents (e.g., tartaric acid derivatives) .
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra with known standards .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Methodology :

  • Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature, pH).
  • Accelerated Stability Studies : Use HPLC to monitor degradation products under stress (e.g., 40°C/75% RH for 4 weeks).
  • Cross-Validation : Compare results with analogs (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one ) to isolate substituent effects .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Store waste in labeled containers for professional treatment .

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